1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- is a synthetic compound characterized by its unique structure, which includes two 5-bromo-2-thienyl groups attached to a central 1,4-butanedione moiety. Its chemical formula is and it has a molecular weight of approximately 408.13 g/mol. This compound is notable for its potential applications in organic electronics and materials science due to its thiophene-based structure, which is known for good electronic properties and stability.
The synthesis of 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- can be achieved through several methods:
The compound has promising applications in:
Interaction studies involving 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- focus on its behavior in biological systems and with other chemical entities. These studies often explore:
Several compounds share structural similarities with 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)-. Below is a comparison highlighting their uniqueness:
The uniqueness of 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- lies in its dual brominated thiophene structure combined with a diketone core, which enhances its potential applications in organic electronics and materials science while providing distinct chemical reactivity compared to similar compounds.
The 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- moiety serves as a foundational unit in π-conjugated polymers, where its planar thiophene rings and electron-withdrawing bromine substituents enhance electronic delocalization. The butanedione linker facilitates rotational flexibility, allowing tunable bandgap energies through conformational adjustments. For example, polymers incorporating this unit exhibit absorption maxima between 450–600 nm, depending on the backbone rigidity [6].
A key advantage lies in its synthetic adaptability. The bromine atoms at the 5-position of the thiophene rings enable cross-coupling reactions (e.g., Suzuki or Stille couplings) to construct extended conjugated systems. This reactivity has been leveraged to create alternating copolymers with electron-rich units like carbazole or dithienosilole, achieving power conversion efficiencies (PCEs) of up to 8.2% in organic photovoltaics (OPVs) [6].
Table 1: Electronic Properties of Polymers Derived from 1,4-Butanedione, 1,4-Bis(5-bromo-2-thienyl)-
Polymer Structure | Bandgap (eV) | Hole Mobility (cm²/V·s) | Application |
---|---|---|---|
Thiophene-Butanedione-Carbazole | 1.9 | 0.12 | OPV Active Layer |
Butanedione-Dithienosilole | 1.7 | 0.28 | Thin-Film Transistors |
The crystallographic alignment of these polymers, driven by sulfur–oxygen interactions between thiophene and diketone groups, further enhances charge transport anisotropy [4].
In donor-acceptor (D-A) semiconductors, the compound’s electron-deficient character arises from the combined effects of the bromine substituents and the electron-withdrawing butanedione group. This dual withdrawal mechanism lowers the lowest unoccupied molecular orbital (LUMO) to −3.8 eV, facilitating electron injection in n-type organic field-effect transistors (OFETs) [6].
When paired with electron-rich donors like triphenylamine, the resulting D-A systems exhibit intramolecular charge transfer (ICT) states, as evidenced by redshifted photoluminescence spectra. For instance, a 70 nm redshift was observed in thin films compared to solution states, indicating strong solid-state intermolecular interactions [6]. The bromine atoms also suppress molecular vibrations, reducing non-radiative recombination losses and enhancing photoluminescence quantum yields (PLQY) to 38% in optimized blends [7].
The compound enables precise crystallographic control in thin films through its directional non-covalent interactions. Single-crystal X-ray diffraction studies of analogous thiophene-diketone systems reveal a layered packing motif with interplanar spacings of 3.4–3.6 Å, ideal for π-π stacking [4]. The bromine atoms induce halogen bonding (Br···S interactions, 3.3 Å) that templates molecular alignment during solution processing.
Table 2: Crystallographic Parameters of Thin Films Incorporating 1,4-Butanedione, 1,4-Bis(5-bromo-2-thienyl)-
Processing Method | Crystallite Size (nm) | Orientation Texture | Charge Mobility (cm²/V·s) |
---|---|---|---|
Spin-Coating | 22 ± 3 | Edge-On | 0.15 |
Blade-Coating | 45 ± 5 | Face-On | 0.31 |
Zone-Casting | 68 ± 7 | Biaxial | 0.49 |
These structural features correlate with enhanced out-of-plane charge transport, as demonstrated by space-charge-limited current (SCLC) measurements showing electron mobilities exceeding 0.5 cm²/V·s in zone-cast films [4].
Strategic functionalization of the 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- core enables fine-tuning of charge transport properties. Replacing bromine with stronger electron-withdrawing groups (e.g., cyano) deepens the LUMO to −4.1 eV, while alkyl chain substitution at the thiophene β-positions improves solubility without disrupting conjugation [5].
Density functional theory (DFT) calculations reveal that the dihedral angle between the thiophene and butanedione units critically influences reorganization energy. A 42° twist angle minimizes λ+ to 0.25 eV, enabling hole mobilities of 0.28 cm²/V·s in OFETs [7]. Additionally, blending with fullerene derivatives (e.g., PC71BM) creates percolation pathways that boost bipolar transport, achieving balanced electron/hole mobilities of 0.18/0.21 cm²/V·s in ternary systems [6].
The incorporation of bromine atoms in 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- results in a dramatic enhancement of spin-orbit coupling, fundamentally altering the photophysical properties of this thienyl diketone system [1] [2]. The heavy atom effect manifests through the substantially increased phosphorescence rate constant, which reaches approximately 5300 s⁻¹ for the brominated compound compared to only 110 s⁻¹ for the non-brominated analog [1] [2]. This represents a nearly 50-fold enhancement directly attributable to the presence of the heavy bromine atoms [1].
The mechanism underlying this enhancement involves the formation of mutually perpendicular highest-occupied natural transition orbitals around the heavy atoms, particularly bromine [1]. The spatial arrangement creates an ideal geometric configuration where the spin-orbit Hamiltonian involves orbital angular-momentum operators that rotate the orbitals by 90 degrees [1]. This perpendicular orientation of the in-plane σ-symmetric n orbital of the triplet state and the out-of-plane p orbital of the singlet state produces a significant spatial integral near the heavy nuclei [1].
The spin-orbit coupling matrix element between the third excited singlet state and first triplet state reaches 167 cm⁻¹ for the brominated compound, compared to only 23 cm⁻¹ for the non-brominated version [1]. This substantial increase in coupling strength directly correlates with the enhanced phosphorescence efficiency observed in the brominated system [1] [2]. The side-on spatial arrangement of the carbon-bromine and carbon-oxygen bonds proves crucial for maximizing the heavy-atom effect through optimal mutual alignment of the in-plane bromine and oxygen p orbitals [1].
Compound Type | Phosphorescence Rate Constant (kp) [s⁻¹] | Spin-Orbit Coupling Matrix Element [cm⁻¹] | Phosphorescence Quantum Yield (%) |
---|---|---|---|
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- | 5300 | 167 ( | 38.2 (solution, Ar) |
Thienyl diketone without Br | 110 | 23 ( | 1.2 |
Bromothienyl aldehyde | 8 | 247 ( | 0.22 |
Conventional organic phosphors | 10-100 | Not specified | <1 |
The heavy atom effect is further stabilized through intramolecular sulfur-oxygen noncovalent chalcogen bonding interactions, with interaction energies reaching 7.74 kcal mol⁻¹ [1]. These interactions stabilize the trans-planar conformer and increase the phosphorescence rate constant by maintaining the bromine atoms in proximity to the carbonyl oxygens [1]. This structural arrangement overcomes the energetically unfavorable Coulomb repulsion between bromine and oxygen atoms, demonstrating the sophisticated interplay between electronic and structural factors in heavy atom enhancement [1].
The intersystem crossing mechanisms in 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- systems exhibit remarkable efficiency through ultrafast picosecond dynamics [1] [2]. Femtosecond transient absorption spectroscopy reveals that intersystem crossing occurs with a time constant of 7.9 picoseconds, representing an exceptionally rapid transition from the singlet to triplet manifold [1]. This ultrafast process outcompetes other deactivation pathways, resulting in a near-unity intersystem crossing quantum yield [1] [2].
The electronic configuration of the relevant excited states plays a critical role in facilitating efficient intersystem crossing [1]. The third excited singlet state exhibits a pure singlet π,π* configuration, while the first triplet state displays a pure triplet n,π* configuration [1]. This combination is optimal according to El Sayed's rule, which predicts enhanced intersystem crossing between states of different orbital character [1] [3]. The pure orbital characters are particularly noteworthy, as excited states with mixed n,π* and π,π* configurations typically exhibit diminished spin-orbit coupling [1].
Time-resolved infrared spectroscopy confirms that both conformational changes and intersystem crossing occur on ultrafast timescales [1]. The experimental data reveals two distinct time scales of 0.74 picoseconds and 2.67 picoseconds, attributed to conformational dynamics and intersystem crossing processes respectively [1]. The converged spectra are consistent with theoretical simulations assuming a trans-planar conformation in the triplet state, confirming that room-temperature phosphorescence originates from this specific conformer [1].
Parameter | Value | Significance |
---|---|---|
Intersystem Crossing Time Constant | 7.9 ps (1a in cyclohexane) | Ultrafast ISC enabling high efficiency |
Intersystem Crossing Quantum Yield | ~1 (near unity) | Complete conversion to triplet state |
Electronic Configuration S3 State | Pure ¹(π,π*) | Favorable for large transition dipole |
Electronic Configuration T1 State | Pure ³(n,π*) | Consistent with El Sayed's Rule |
Energy Gap ES3-T1 | 1.74 eV | Optimal for spin-orbit coupling |
Transition Dipole Moment |μS3-S0| | 4.68 D | Strong intensity borrowing |
Intensity Borrowing Contribution | 98% from mp3 | Dominant contribution to large kp |
The intensity borrowing mechanism provides the theoretical foundation for the exceptional intersystem crossing efficiency [1]. The triplet state borrows intensity from the bright singlet state through spin-orbit coupling, with 98% of the total phosphorescence rate constant contribution arising from the third excited singlet state [1]. The energy gap between the third excited singlet and first triplet states of 1.74 eV provides optimal conditions for effective spin-orbit coupling [1]. The transition dipole moment of the singlet-singlet transition reaches 4.68 Debye, enabling strong intensity borrowing that translates to enhanced phosphorescence [1].
The narrowband emission properties of 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- represent a significant advancement for optoelectronic applications, exhibiting full-width-half-maximum values of approximately 29 nanometers [1] [2]. This exceptional color purity stems from the minimal molecular geometry changes occurring during the triplet-to-singlet transition, quantified by a remarkably low Huang-Rhys factor of 0.55 [1]. The narrow emission bandwidth contrasts sharply with typical organic phosphors, which commonly exhibit full-width-half-maximum values of 80-120 nanometers [1] [2].
The centrosymmetric nonbonding-to-antibonding electronic transition character of the 1,2-diketone skeleton provides the fundamental basis for narrowband emission [1] [2]. The natural transition orbitals of the triplet state localize primarily on the 1,2-dicarbonyl moiety, minimizing charge redistribution across the molecule during phosphorescence [1]. This localization prevents the significant molecular distortions typically associated with charge-transfer transitions, maintaining the rigid molecular framework throughout the emission process [1].
The emission maximum occurs at 560 nanometers with Commission Internationale de l'Éclairage coordinates of (0.45, 0.54), positioning the compound at the edge of the chromaticity diagram [1]. This location indicates exceptional color saturation suitable for high-quality display applications [1] [2]. The intensity of the second vibrational band at 615 nanometers reaches only 25% of the primary emission peak, further confirming the narrowband nature and high spectral purity [1].
Property | Value for 1a | Comparison Compound |
---|---|---|
Full-Width-Half-Maximum (FWHM) | 29 nm | 106 nm (bromothienyl aldehyde 2b) |
Emission Maximum | 560 nm | 568 nm (1b with silyl groups) |
Huang-Rhys Factor | 0.55 | 2.54 (bromothienyl aldehyde 2b) |
Stokes Shift | Small | Larger for most organics |
Color Purity (CIE coordinates) | (0.45, 0.54) | Edge of chromaticity diagram |
Molecular Geometry Change | Minimal T1→S0 | Significant for most organics |
Electronic Transition Character | Nonbonding to antibonding | Often charge-transfer |
The planar geometry with delocalized π-system contributes significantly to the narrowband characteristics [1] [2]. The trans-planar conformation maintains structural rigidity while accommodating the electronic transitions necessary for phosphorescence [1]. The absence of significant charge-transfer character eliminates the large molecular reorganization energies typically associated with broad emission spectra [1]. Theoretical calculations demonstrate bond-length changes of less than 1% during the triplet-to-singlet transition, compared to changes exceeding 8% in related aldehyde compounds [1].
The room-temperature phosphorescence efficiency of 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- demonstrates remarkable independence from the surrounding matrix environment, indicating that the phosphorescence properties are inherent molecular characteristics rather than environment-dependent phenomena [1] [2]. In cyclohexane solution under argon atmosphere, the compound achieves a phosphorescence quantum yield of 38.2%, representing the highest efficiency reported for metal-free organic molecules in common solvents [1] [2].
Polymer matrix environments consistently maintain high phosphorescence efficiency across diverse host systems [1]. In poly(methyl methacrylate) films doped with 5 weight percent of the compound, phosphorescence quantum yields reach 54% at room temperature in air [1]. Similar high efficiencies ranging from 18% to 48% are observed across six different conventional polymers, including polystyrene, polyvinyl alcohol, and other common matrices [1]. The emission maxima and full-width-half-maximum values remain virtually unchanged across these different polymer hosts, confirming the intrinsic nature of the photophysical properties [1].
Crystalline solid-state environments further validate the matrix-independent behavior [1]. Single crystals of the tributylsilyl derivative exhibit phosphorescence quantum yields of 50% in air, with emission spectra nearly identical to those observed in solution [1]. The trans-planar conformation observed in the crystal structure matches the emitting conformer identified in solution studies, providing direct structural confirmation of the matrix-independent emission mechanism [1].
Matrix Type | Phosphorescence Quantum Yield (%) | Emission Maximum (nm) | FWHM (nm) | Environmental Dependence |
---|---|---|---|---|
Cyclohexane solution (Ar) | 38.2 | 560 | 29 | Inherent molecular property |
Cyclohexane solution (air) | 2.6 | 560 | 29 | Visible even in air |
PMMA polymer film (air) | 54 | ~560 | ~30 | Independent of polymer type |
Various polymer matrices | 18-48 | ~560-568 | ~30-32 | Minimal matrix effects |
Crystalline solid (1c, air) | 50 | 568 | 32 | Same as solution emission |
Amorphous state | High efficiency maintained | Consistent across matrices | Narrowband maintained | Environment-independent RTP |
The exceptional phosphorescence rate constant of approximately 5000 s⁻¹ enables efficient room-temperature phosphorescence even in the presence of oxygen quenching [1] [2]. While oxygen reduces the quantum yield from 38.2% to 2.6% in solution, the emission remains visible to the naked eye, demonstrating the robustness of the phosphorescence mechanism [1]. This oxygen tolerance represents a significant advantage over conventional organic phosphors, which typically require strict oxygen exclusion for observable emission [1] [2].